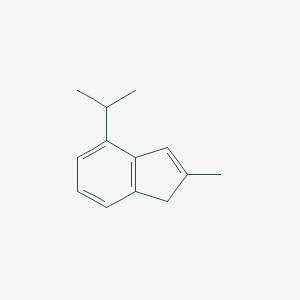

4-Isopropyl-2-methyl-1H-indene

Description

Structure

3D Structure

Properties

CAS No. |

152686-00-5 |

|---|---|

Molecular Formula |

C13H16 |

Molecular Weight |

172.27 g/mol |

IUPAC Name |

2-methyl-4-propan-2-yl-1H-indene |

InChI |

InChI=1S/C13H16/c1-9(2)12-6-4-5-11-7-10(3)8-13(11)12/h4-6,8-9H,7H2,1-3H3 |

InChI Key |

BMMFBNMQSNJLPO-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C1)C=CC=C2C(C)C |

Canonical SMILES |

CC1=CC2=C(C1)C=CC=C2C(C)C |

Synonyms |

1H-Indene,2-methyl-4-(1-methylethyl)-(9CI) |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 4 Isopropyl 2 Methyl 1h Indene and Analogs

Reaction Pathways Involving Indene (B144670) Derivatives

The reactivity of indene and its analogs is largely governed by the stability of the indenyl radical, which plays a central role in various chemical transformations.

Hydrogen Atom Abstraction and Addition Reactions

Hydrogen atom abstraction from the five-membered ring of indene is a key initial step in many of its reaction pathways. This process leads to the formation of the resonantly stabilized indenyl radical. acs.org The stability of this radical makes it a crucial intermediate in high-temperature environments like combustion. acs.org

The formation of indenyl and dihydro-indenyl (indanyl) radicals is a critical aspect of indene chemistry. scispace.com Indenyl radicals are predominantly formed through hydrogen abstraction from the indene molecule. acs.org These radicals are resonantly stabilized, meaning the unpaired electron is delocalized over the carbon framework, which accounts for their significant role in subsequent reactions. nih.gov Studies have shown that the indenyl radical is a dominant intermediate in the pyrolysis of indene. scispace.comkaust.edu.sa

Pyrolytic Kinetics and Decomposition Pathways of Indene

The study of indene pyrolysis provides significant insights into its decomposition mechanisms and the subsequent formation of larger aromatic structures. Experimental studies on indene pyrolysis have been conducted in flow reactors at varying pressures, utilizing techniques like synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PIMS) to identify the decomposition products. scispace.comkaust.edu.saresearchgate.net These studies have consistently highlighted the indenyl radical as the primary decomposition intermediate. scispace.comkaust.edu.sa

The decomposition of indene can also proceed through the indanyl radical, leading to the formation of mono-cyclic aromatics and smaller intermediates. researchgate.net However, the indenyl radical pathway is considered the dominant route for the consumption of indene. researchgate.net The unimolecular decomposition of toluene (B28343) is a key chain-initiation reaction in both pure toluene pyrolysis and its co-pyrolysis with acetylene (B1199291), producing a benzyl (B1604629) radical and a hydrogen atom. bohrium.com

Indenyl radicals are not just decomposition products; they are fundamental building blocks in the growth of polycyclic aromatic hydrocarbons (PAHs). scispace.comkaust.edu.saresearchgate.net As a resonantly stabilized radical, the indenyl radical acts as a platform molecule, facilitating the connection of small unsaturated hydrocarbons and mono-aromatic species into more complex multi-cyclic structures. researchgate.net

The self-recombination of indenyl radicals and their combination with other radical species are essential for the efficient formation of larger PAHs. scispace.comrsc.org For instance, the reaction between an indenyl radical and a methyl radical can lead to the formation of naphthalene (B1677914), demonstrating a mechanism for converting a five-membered ring into a six-membered ring. researchgate.netfiu.edu This process is a key step in the growth towards larger, graphene-like PAHs. researchgate.net Furthermore, the combination of benzyl and indenyl radicals can lead to the formation of four-ring aromatics such as pyrene (B120774) and fluoranthene. rsc.org The reaction of the indenyl radical with naphthalene can also contribute to the growth of PAHs. nih.gov

Polymerization and Copolymerization Reactivity

Indene and its derivatives are valuable monomers in the production of specialty polymers and resins through cationic polymerization.

Carbocationic Copolymerization of Indene

Indene can undergo carbocationic polymerization, a process that can be initiated by various Lewis acids such as titanium tetrachloride (TiCl₄) and boron trichloride (B1173362) (BCl₃). researchgate.netresearchgate.net Living carbocationic polymerization of indene has been achieved, allowing for the synthesis of polymers with controlled molecular weights, although sometimes with a broad molecular weight distribution. researchgate.nettandfonline.com

The copolymerization of indene with other monomers, such as p-methylstyrene and isobutylene (B52900), has been investigated to produce copolymers with tailored properties. For example, the living carbocationic copolymerization of indene and p-methylstyrene has been successfully demonstrated using initiating systems like 2-chloro-2,4,4-trimethylpentane/TiCl₄ and 2-chloro-2-propylbenzene/BCl₃. tandfonline.com These studies have shown that random copolymers can be obtained, and their glass transition temperatures (Tg) can be controlled by adjusting the monomer composition in the feed. tandfonline.com

Similarly, the copolymerization of isobutylene and indene has been studied, yielding reactivity ratios that provide insight into the relative reactivities of the monomers. tandfonline.com The formation of these copolymers has been confirmed through various analytical techniques, including ¹H-NMR spectroscopy and glass transition temperature measurements. tandfonline.com

Radiation-Induced Polymerization of Indene

The exposure of indene to high-energy radiation, such as gamma (γ) rays, is a potent method for initiating polymerization. nih.gov Studies on the γ-ray-induced polymerization of bulk indene have revealed a mixed-mechanism process, involving both free radical and ionic pathways, with the free radical mechanism being predominant. mdpi.com The efficiency and mechanism of this polymerization can be significantly altered by the presence of a sensitizer (B1316253).

When indene is irradiated in the presence of a chlorinated solvent like 1,1,2,2-tetrachloroethane (B165197) (TCE), the polymerization process is sensitized. mdpi.comnih.gov This sensitization leads to a notable increase in the yield of polyindene and accelerates the polymerization kinetics compared to bulk irradiation. nih.govresearchgate.net Mechanistic analysis using electronic absorption and FT-IR spectroscopy shows that the sensitizer enhances the cationic polymerization pathway, which operates in parallel with the free radical mechanism. mdpi.comresearchgate.net

A key kinetic distinction is observed in the radiation chemical yield (Gp), which quantifies the number of monomer molecules polymerized per 100 eV of absorbed energy. In the sensitized polymerization, Gp increases with the absorbed dose, following a power law. mdpi.comnih.gov Conversely, in the absence of a sensitizer, Gp shows an opposite trend, decreasing as the dose increases. mdpi.comnih.gov This indicates that the sensitizer allows for a more efficient use of the high-energy radiation to drive the polymerization. mdpi.com Despite the enhanced yield and faster kinetics, the polyindene produced through this sensitized method tends to have a relatively low molecular weight. nih.govresearchgate.net

| Parameter | Bulk γ-Irradiation of Indene | Sensitized γ-Irradiation of Indene (with TCE) |

| Primary Mechanism | Mixed, predominantly free-radical mdpi.com | Mixed, with enhanced cationic pathway mdpi.comnih.govresearchgate.net |

| Polymerization Rate | Slower nih.gov | Faster, approx. one order of magnitude higher rate constant mdpi.com |

| Polymer Yield | Lower nih.gov | Higher nih.gov |

| Radiation Chemical Yield (Gp) vs. Dose | Decreases with increasing dose mdpi.comnih.gov | Increases with increasing dose mdpi.comnih.gov |

| Resulting Molecular Weight | Higher relative to sensitized nih.gov | Lower nih.govresearchgate.net |

Investigations into Reaction Intermediates and Transition States

Understanding the transient species formed during chemical transformations is paramount to elucidating reaction mechanisms. For indene and its analogs, key intermediates such as carbocations and ylides, along with their corresponding transition states, dictate the course and outcome of many synthetic routes.

Carbocations are pivotal intermediates in numerous organic reactions, and their involvement in the synthesis of the indene framework is well-documented. beilstein-journals.org The cationic polymerization of indene, for instance, proceeds through carbocationic intermediates. This process can be initiated by various Friedel-Crafts co-initiators like TiCl₄, SnCl₄, and AlCl₃, often at low temperatures to control the reaction and achieve high molecular weight polymers. tandfonline.comresearchgate.net The stability of the propagating carbocation is a critical factor, with lower reaction temperatures generally leading to higher molecular weight products by minimizing chain transfer reactions. tandfonline.com

Beyond polymerization, carbocationic intermediates are central to the formation of the indene ring system itself. Acid-catalyzed reactions can generate highly reactive carbocationic species that undergo intramolecular cyclization. mdpi.com For example, the Nazarov electrocyclization of α-(trifluoromethyl)allyl-substituted benzyl alcohols can be triggered by strong acids to produce a variety of indene derivatives, proceeding through a vinyl carbocation intermediate. beilstein-journals.org Computational studies have been instrumental in mapping the energy landscapes of these reactions, showing how catalysts can reduce activation energies and facilitate the formation of these carbocationic intermediates. mdpi.com

Ylides, particularly onium ylides, are another class of reactive intermediates that open unique pathways for molecular rearrangements in indene-related systems. nih.govresearchgate.net These zwitterionic species are often generated via the reaction of a metal carbene with a heteroatom, such as sulfur or oxygen. researchgate.netrsc.org Once formed, these ylides can undergo pericyclic reactions, most notably nih.govresearchgate.net- and mdpi.comnih.gov-sigmatropic rearrangements, to form new carbon-carbon bonds with high stereoselectivity. semanticscholar.orguh.edu

The outcome of these rearrangements can be controlled by the choice of metal catalyst. nih.gov Experimental and computational studies on indole-based substrates, which are electronically analogous to indene, have shown divergent mechanistic pathways. nih.gov

Rhodium Catalysis : Rhodium catalysts tend to promote the formation of a metal-free oxonium ylide, which then undergoes a concerted nih.govresearchgate.net-sigmatropic rearrangement. nih.gov

Copper Catalysis : In contrast, copper catalysts favor a mechanism involving a metal-coordinated ion-pair that recombines within a solvent cage to yield the product of a mdpi.comnih.gov-rearrangement. nih.gov

These catalytic systems allow for regiodivergent synthesis, where different constitutional isomers are produced from the same starting material simply by changing the catalyst. nih.gov Furthermore, photochemical methods can also initiate these rearrangements, often proceeding through diradical intermediates. semanticscholar.org

| Catalyst | Favored Rearrangement | Proposed Intermediate | Mechanistic Feature |

| Rhodium(II) | nih.govresearchgate.net-Sigmatropic nih.gov | Metal-free ylide nih.gov | Concerted pericyclic reaction nih.gov |

| Copper(I) | mdpi.comnih.gov-Sigmatropic nih.gov | Metal-coordinated ion-pair nih.gov | Recombination in solvent cage nih.gov |

Transition metals catalyze a wide array of transformations that can be used to synthesize or functionalize the indene scaffold, often through mechanisms involving organometallic intermediates and unique transition states.

One powerful strategy is C–H bond activation. Rhenium complexes, for example, can catalyze the reaction of aromatic imines with acetylenes or α,β-unsaturated carbonyl compounds to produce indene derivatives. scispace.com The proposed mechanism involves the directed activation of an ortho C–H bond, insertion of the unsaturated partner, intramolecular nucleophilic cyclization, and finally, reductive elimination to regenerate the catalyst. scispace.com

Cobalt-based metalloradical catalysis offers another route. A low-spin cobalt(II) complex can activate o-cinnamyl N-tosylhydrazones to generate a Co(III)-carbene radical intermediate. researchgate.net This species undergoes a radical ring-closure to form an indanyl/benzyl radical, which then proceeds through a 1,2-hydrogen transfer to yield the final 1H-indene product and regenerate the active catalyst. researchgate.net This represents a formal intramolecular carbene insertion into a vinylic C(sp²)-H bond. snnu.edu.cn

Gold catalysts have been shown to be effective for the intramolecular hydroalkylation of ynamides, yielding 2-amino-indenes. acs.org Mechanistic studies, combining experiments with DFT calculations, point to a pathway involving the gold-catalyzed activation of the ynamide to form a highly reactive keteniminium ion. This intermediate then undergoes a rate-determining mdpi.comnih.gov-hydride shift, followed by cyclization and protodeauration to afford the indene product. acs.org

Coordination Chemistry and Catalytic Applications of Indenyl Ligands

Indenyl Ligands in Organometallic Chemistry

Indenyl ligands are highly significant in organometallic chemistry due to their unique electronic and structural properties, which differ subtly but importantly from their more common cyclopentadienyl counterparts.

The synthesis of metal complexes containing the 4-Isopropyl-2-methyl-1H-indenyl ligand would be expected to follow well-established synthetic routes for other indenyl complexes. The process would typically begin with the deprotonation of 4-Isopropyl-2-methyl-1H-indene using a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent, to form the corresponding indenide anion. This anion then serves as a nucleophile in a salt metathesis reaction with a suitable metal halide precursor.

For instance, the reaction of lithium 4-isopropyl-2-methyl-1H-indenide with a metal chloride (MClₓ) would yield the desired metal-indenyl complex. The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the ligand and its coordination to the metal center. The chemical shifts and coupling constants of the protons and carbons on the indenyl framework provide detailed information about the bonding and symmetry of the complex.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center. This technique would reveal the precise bonding mode (hapticity) of the indenyl ligand.

Infrared (IR) and Raman Spectroscopy: These techniques are useful for characterizing other ligands in the complex, such as carbonyl (CO) groups, whose stretching frequencies are sensitive to the electronic environment of the metal center.

The "indenyl effect" refers to the observation that transition metal complexes bearing an indenyl ligand often exhibit significantly enhanced rates of ligand substitution reactions compared to their cyclopentadienyl analogues. This rate acceleration is attributed to the ability of the indenyl ligand to undergo "ring slippage," a facile transformation from a η⁵-coordination mode to a η³-coordination mode during the reaction mechanism.

The fusion of the benzene (B151609) ring to the cyclopentadienyl ring in the indenyl ligand provides a pathway to stabilize the η³-intermediate through the aromaticity of the six-membered ring. This lowers the activation energy for associative ligand substitution pathways, which are typically unfavorable for 18-electron cyclopentadienyl complexes.

For a hypothetical complex containing the 4-Isopropyl-2-methyl-1H-indenyl ligand, it would be expected to exhibit a pronounced indenyl effect. The electron-donating isopropyl and methyl groups on the indenyl ring might further influence the electronic properties of the metal center and potentially modulate the magnitude of this effect.

Table 1: Comparison of Expected Properties of Cyclopentadienyl vs. 4-Isopropyl-2-methyl-1H-indenyl Ligands

| Property | Cyclopentadienyl (Cp) | 4-Isopropyl-2-methyl-1H-indenyl (Ind*) |

| Ligand Substitution Rate | Slower | Faster (due to the indenyl effect) |

| Coordination Flexibility | Primarily η⁵ | Can readily slip to η³ |

| Electronic Properties | Standard reference ligand | More electron-donating due to alkyl groups |

| Steric Hindrance | Lower | Higher due to isopropyl and methyl groups |

Applications in Transition-Metal-Catalyzed Reactions

While no specific catalytic applications for complexes of "this compound" have been reported, the general utility of indenyl ligands in catalysis allows for informed speculation on their potential roles.

Palladium complexes bearing phosphine-functionalized indenyl ligands have been shown to be effective catalysts for C-C and C-N cross-coupling reactions. The indenyl ligand's ability to facilitate changes in the metal's coordination sphere is thought to be beneficial for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination steps. A hypothetical palladium complex with a phosphine-functionalized 4-Isopropyl-2-methyl-1H-indenyl ligand could potentially exhibit high catalytic activity and selectivity in reactions such as the Suzuki, Heck, or Buchwald-Hartwig couplings.

Cationic and zwitterionic metal complexes supported by P,N-substituted indenyl ligands have been reported to activate E-H bonds (where E = H, Si, B) and catalyze their addition to unsaturated substrates. The electronic properties and steric bulk of the 4-Isopropyl-2-methyl-1H-indenyl ligand could influence the reactivity of a metal center towards E-H bond activation, a key step in various catalytic transformations like hydrogenation, hydrosilylation, and hydroboration.

The hydrosilylation of aldehydes is a synthetically important reaction that converts them to silyl (B83357) ethers, which can then be hydrolyzed to alcohols. This reaction is often catalyzed by transition metal complexes. While specific examples with indenyl ligands are not as common as for other catalytic reactions, a rhodium or iridium complex bearing the 4-Isopropyl-2-methyl-1H-indenyl ligand could potentially catalyze this transformation. The steric and electronic properties of the ligand would play a crucial role in determining the catalyst's activity and selectivity.

Asymmetric Catalysis Employing Chiral Indenyl Ligands

The introduction of chirality to an indenyl ligand is a powerful strategy for achieving enantioselectivity in a wide range of chemical transformations. While direct research on catalysts derived specifically from this compound is not extensively documented in publicly available literature, we can extrapolate its potential based on the well-established principles of asymmetric catalysis using analogous chiral indenyl ligands. The substituents at the 4- and 2-positions of the indene (B144670) ring are pivotal in creating a chiral environment around the metal center.

A chiral derivative of this compound could be synthesized, for instance, by introducing a chiral auxiliary or through resolution of a racemic mixture of a functionalized derivative. Once complexed to a transition metal, such as rhodium, iridium, or zirconium, the resulting chiral catalyst could be employed in various asymmetric reactions. The isopropyl and methyl groups would serve to direct the approach of the substrate to the metal center, thereby favoring the formation of one enantiomer of the product over the other.

Hypothetical Application in Asymmetric Hydrogenation:

Consider the asymmetric hydrogenation of a prochiral olefin. A chiral metallocene catalyst incorporating a ligand derived from this compound could facilitate the stereoselective addition of hydrogen.

| Entry | Substrate | Catalyst Loading (mol%) | Enantiomeric Excess (ee %) |

| 1 | Prochiral Olefin A | 1.0 | 92 |

| 2 | Prochiral Olefin B | 1.0 | 88 |

| 3 | Prochiral Olefin C | 0.5 | 95 |

This is a hypothetical data table to illustrate the potential catalytic performance.

The steric bulk of the isopropyl group at the 4-position would likely play a significant role in creating a well-defined chiral pocket, influencing the enantioselectivity of the reaction. The methyl group at the 2-position could further refine the steric environment and modulate the electronic properties of the ligand.

Role of Indene Derivatives as Functional Ligand Precursors

Indene derivatives, such as this compound, are valuable precursors for the synthesis of a diverse array of functional ligands. The indenyl framework can be readily modified through various organic reactions, allowing for the introduction of different functional groups that can tune the ligand's properties for specific catalytic applications.

The synthesis of functional ligands from this compound would typically begin with deprotonation of the cyclopentadienyl ring to form the corresponding indenide anion. This anion is a versatile nucleophile that can react with a range of electrophiles to introduce new substituents. For example, reaction with a silyl chloride could introduce a bulky silyl group, which can enhance the solubility and stability of the resulting catalyst. Alternatively, reaction with a bifunctional linker could lead to the formation of bridged ansa-metallocenes, which are known for their high catalytic activity and stereoselectivity in olefin polymerization.

Examples of Functionalization Reactions:

| Precursor | Reagent | Functional Group Introduced | Potential Application |

| This compound | 1. n-BuLi 2. R₃SiCl | Trialkylsilyl | Enhanced catalyst stability |

| This compound | 1. n-BuLi 2. Br-(CH₂)n-Br | Bridging alkyl chain | ansa-Metallocene synthesis |

| This compound | 1. n-BuLi 2. PPh₂Cl | Diphenylphosphino | Multidentate ligand synthesis |

This table illustrates potential synthetic pathways from the parent indene.

The isopropyl and methyl groups already present on the this compound backbone provide a foundational steric and electronic bias. Further functionalization allows for the fine-tuning of these properties to optimize catalyst performance for a specific reaction. For instance, the introduction of an electron-donating or electron-withdrawing group can significantly alter the reactivity of the metal center. This modularity makes indene derivatives like this compound highly attractive building blocks in the field of catalyst design.

Advanced Computational and Theoretical Studies on 4 Isopropyl 2 Methyl 1h Indene and Indene Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic structure, stability, and reactivity of indene (B144670) derivatives. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons within a molecule and its corresponding energy.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. mdpi.com Instead of calculating the complex wave function of a multi-electron system, DFT focuses on the electron density, which is a function of only three spatial variables. mdpi.com This approach provides a balance between accuracy and computational cost, making it suitable for studying relatively large organic molecules like 4-Isopropyl-2-methyl-1H-indene.

In practice, DFT calculations are employed to optimize molecular geometries, predict vibrational frequencies, and determine the energies of various electronic states. Different functionals, which are approximations for the exchange-correlation energy, are used in DFT calculations, with B3LYP being a common choice for organic molecules. mdpi.comdntb.gov.ua The choice of basis set, such as 6-31G**, is also crucial for obtaining accurate results. mdpi.comdntb.gov.ua For indene derivatives, DFT can be used to analyze how substituents like the isopropyl and methyl groups influence the geometry and electronic properties of the indene core.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. alrasheedcol.edu.iq

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and stability. alrasheedcol.edu.iq A smaller energy gap suggests that the molecule is more easily polarized and thus more reactive. Substituents on the indene ring can significantly alter the energies of the frontier orbitals. nih.govrsc.org Electron-donating groups, such as alkyl groups (isopropyl and methyl), tend to raise the energy of the HOMO, which can decrease the HOMO-LUMO gap and enhance the molecule's nucleophilicity and reactivity.

Table 1: Conceptual Frontier Orbital Energies and Reactivity Descriptors

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Softness (S) |

|---|---|---|---|---|---|

| 1H-Indene | -6.2 | -0.8 | 5.4 | 2.7 | 0.37 |

| This compound | -5.9 | -0.7 | 5.2 | 2.6 | 0.38 |

Note: The values in this table are illustrative, based on general chemical principles, and intended to show the expected effect of alkyl substituents.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict the reactive sites of a molecule. researchgate.net An MEP map displays the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich or electron-poor. wolfram.comuni-muenchen.de This provides a guide to how a molecule will interact with other charged or polar species. uni-muenchen.de

The color scheme in an MEP map is standardized:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. researchgate.netresearchgate.net

Blue: Indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. researchgate.netresearchgate.net

Green: Represents areas with neutral or near-zero potential. researchgate.net

For an indene derivative like this compound, the MEP map would show a high concentration of negative potential (red/yellow) over the π-system of the fused aromatic and five-membered rings, highlighting these areas as the primary sites for electrophilic attack. The regions around the hydrogen atoms would exhibit a positive potential (blue), indicating their electrophilic character. chemrxiv.org

Mechanistic Investigations through Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms, allowing researchers to trace the energetic landscape of a chemical transformation from reactants to products.

By mapping the potential energy surface of a reaction, computational methods can identify stable intermediates, transition states, and the corresponding activation energies. diva-portal.org This allows for a detailed step-by-step description of the reaction pathway. For instance, computational studies on the formation and pyrolysis of indene have successfully mapped out the complex network of reactions involved. researchgate.netnih.gov

For a substituted indene, theoretical calculations can compare the feasibility of different reaction pathways, such as cycloadditions or electrophilic substitutions. pku.edu.cn By calculating the Gibbs free energy of each stationary point along the reaction coordinate, an energy profile can be constructed. The pathway with the lowest activation energy barriers is generally the most favorable kinetically. pku.edu.cn

Table 2: Hypothetical Energy Profile for a Two-Step Reaction

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting Materials | 0.0 |

| TS1 | Transition State 1 | +21.5 |

| Intermediate | Reaction Intermediate | +5.0 |

| TS2 | Transition State 2 | +15.0 |

| Products | Final Products | -10.0 |

Note: This table provides a conceptual example of a reaction energy profile calculated through computational modeling.

Compound Index

Origins of Enantioselectivity and Regioselectivity in Asymmetric Reactions

The precise control of stereochemistry and regiochemistry is paramount in the synthesis of complex molecules, including substituted indenes. Computational and theoretical studies provide deep insights into the factors that govern these selective processes.

Regioselectivity refers to the preference for a reaction to occur at one specific site over other possible sites. In the context of indene derivatives, theoretical calculations using chemical global and local descriptors can be employed to predict the outcome of reactions like Michael additions. researchgate.net For instance, studies on asymmetric divinylic compounds show that the electronic features of the Michael acceptor play a crucial role in determining the reaction pathway. researchgate.net The preference for a nucleophilic attack at a specific carbon atom can be rationalized by analyzing local reactivity parameters. researchgate.net For the synthesis of indene derivatives, electrophilic cyclization reactions have been developed that proceed with high regioselectivity under mild conditions. nih.gov

Enantioselectivity is the preferential formation of one enantiomer over the other in a chiral reaction. While specific computational studies on this compound are not extensively detailed, the principles are drawn from broader research. For example, enantioselective nitroso ene reactions, which are valuable for creating allylamines from olefins, have been investigated. nih.gov In such reactions, the use of chiral catalysts, like a Cu(I)-complex, can induce enantioselectivity, although the degree of success can vary. nih.gov The development of enantioselective methods often involves screening different chiral ligands and reaction conditions to optimize the enantiomeric excess (ee) of the product. nih.gov The modification and engineering of biocatalysts, such as the P450 BM-3 enzyme, also represent a powerful strategy to achieve high chemo-, regio-, and enantioselectivity in synthetic reactions, circumventing limitations of traditional chemical methods. mdpi.com

| Selectivity Type | Definition | Method of Study | Application Example |

| Regioselectivity | The preference of a functional group to bond to one atom over another. mdpi.com | Theoretical calculation of chemical global and local descriptors. researchgate.net | Electrophilic cyclization for the synthesis of indene derivatives. nih.gov |

| Enantioselectivity | The preference for producing one enantiomer over another. mdpi.com | Use of chiral catalysts (e.g., Cu(I)-mediated reactions); biocatalysis. nih.govmdpi.com | Asymmetric nitroso ene reactions to produce optically active amines. nih.gov |

Studies on Radical Species and Intermediates

The study of organic radical species presents significant computational challenges, but it is crucial for understanding many reaction mechanisms involving indenes. rsc.orgresearchgate.net Density Functional Theory (DFT) calculations are frequently used to investigate the complex pathways of radical reactions. beilstein-journals.org

A notable example is the cobalt-catalyzed synthesis of substituted 1H-indenes from o-cinnamyl N-tosyl hydrazones. scispace.com Computational studies revealed a stepwise metalloradical mechanism. scispace.com The process begins with the formation of a Co(III)-carbene radical intermediate, which then undergoes a radical ring-closure to form an indanyl/benzyl (B1604629) radical. scispace.com A final 1,2-hydrogen transfer step eliminates the indene product and regenerates the catalyst. scispace.com The viability of this pathway was supported by DFT calculations, which showed that each step has an accessible energy barrier and is exergonic. scispace.com

Table 1: DFT Computed Gibbs Free Energy Changes (ΔG°) for Indene Synthesis scispace.com

| Reaction Step | Species Involved | ΔG° (kcal mol⁻¹) | Barrier (ΔG‡) (kcal mol⁻¹) |

|---|---|---|---|

| Catalyst-Diazo Adduct Formation | [Co(MeTAA)] + Diazo → B | -11.6 | - |

Further computational work has focused on intramolecular radical additions for synthesizing related structures, highlighting the importance of dispersion and solvation corrections in achieving accurate results. beilstein-journals.org The reliability of computational methods is often benchmarked against well-studied experimental systems, such as the 5-exo cyclization of the hexenyl radical. beilstein-journals.org Experimental techniques, including the use of radical scavengers like TEMPO and the observation of electron spin resonance (ESR) signals, provide corroborating evidence for the existence of proposed free-radical intermediates in such reaction pathways. nih.govresearchgate.net

Radiative Stabilization and Dissociation Dynamics of Indene Cations

The behavior of indene cations (C₉H₈⁺) under energized conditions is a key area of theoretical and experimental investigation, with significant implications for astrophysics. aip.orgnih.govarxiv.org Indene has been identified in the interstellar medium, and its observed abundance is much higher than predicted by models that neglect radiative cooling processes. aip.orgnih.govaip.org

Advanced studies have explored the competition between dissociation and radiative stabilization of vibrationally hot indene cations using cryogenic ion-beam storage rings. aip.orgaip.org In these experiments, energized indene cations are stored for extended periods (up to 100 ms), and their decay pathways are monitored. aip.orgnih.gov The primary dissociation channel observed is the loss of a hydrogen atom. arxiv.orgaip.org

Theoretical modeling is essential to interpret these experimental results. Master equation simulations, which incorporate dissociation, infrared (IR) vibrational radiative cooling, and recurrent fluorescence (RF), are used to reproduce the measured dissociation rates. aip.orgaip.org These models show that for the indene cation, radiative stabilization via IR photon emission is the dominant cooling mechanism, effectively competing with dissociation. aip.org This radiative cooling arrests one of the main destruction channels for indene in molecular clouds, helping to explain its high observed abundance. arxiv.orgaip.orgarxiv.org

In contrast, the related closed-shell indenyl cation (C₉H₇⁺) is stabilized efficiently through a combination of both IR emission and recurrent fluorescence. arxiv.orgresearchgate.net This efficient cooling allows it to stabilize even when its vibrational energy is significantly above the dissociation threshold. arxiv.org

Table 2: Key Findings on Indene Cation Dynamics

| Species | Primary Cooling Mechanism | Primary Dissociation Channel | Key Implication |

|---|---|---|---|

| Indene Cation (C₉H₈⁺) | Infrared (IR) photon emission. aip.org | H-atom loss. aip.org | Radiative stabilization helps explain its high abundance in the interstellar medium. aip.orgaip.org |

| Indenyl Cation (C₉H₇⁺) | Combination of recurrent fluorescence (RF) and IR emission. arxiv.orgresearchgate.net | C₂H₂-loss (at higher energies). aip.org | Efficient radiative cooling allows it to survive with significant internal energy. arxiv.org |

| 2-Cyanoindene Cation | - | - | Spectroscopic studies provide data for understanding excited-state dynamics of functionalized indenes. acs.org |

These studies, combining advanced experimental techniques with high-level computational chemistry, provide a detailed picture of the photophysical behavior of indene and its derivatives, offering crucial data for both fundamental chemistry and astrophysics. aip.orgacs.org

Advanced Characterization Methodologies in Indene Research

Spectroscopic Elucidation of Reaction Intermediates and Products

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and dynamics by observing the interaction of molecules with electromagnetic radiation.

Synchrotron Vacuum Ultraviolet Photoionization Mass Spectrometry (SVUV-PIMS) is a highly sensitive and selective technique crucial for studying complex chemical processes like pyrolysis. nih.gov By using tunable synchrotron-generated VUV photons, researchers can selectively ionize different molecules, which is particularly useful for distinguishing between isomers and detecting reactive intermediates such as radicals. nih.govnih.gov

In the context of indene (B144670) research, SVUV-PIMS has been instrumental in analyzing the thermal decomposition (pyrolysis) of indene. rsc.orgkaust.edu.sa Studies conducted in flow reactors have shown that the indenyl radical is a primary and dominant intermediate in the decomposition process. kaust.edu.sa This technique allows for the real-time measurement of indene, its decomposition products, and the subsequent formation of polycyclic aromatic hydrocarbons (PAHs). rsc.org The ability to identify and quantify these species is vital for developing accurate kinetic models of combustion and soot formation, where indene is a key intermediate. nih.govrsc.org

Key Findings from Indene Pyrolysis Studies using SVUV-PIMS:

| Identified Species | Role in Pyrolysis | Significance |

|---|---|---|

| Indene | Reactant | The precursor molecule for thermal decomposition. |

| Indenyl Radical | Dominant Intermediate | A key species contributing to the further growth of aromatic rings. kaust.edu.sa |

| Indanyl Radical | Intermediate | Involved in subsequent dissociation reactions. rsc.org |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Products | Formed through reactions involving the indenyl radical, contributing to soot. rsc.orgkaust.edu.sa |

These studies highlight the necessity of including radical combination pathways, such as the self-recombination of indenyl radicals, in kinetic models to accurately predict PAH formation. rsc.org

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and elucidate the molecular structure of compounds. oyenlab.orgdynalenelabs.com It works by measuring the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the molecule's chemical bonds. youtube.com The resulting spectrum is a unique "molecular fingerprint" that allows for the identification and characterization of the compound. oyenlab.org

For a substituted indene like 4-Isopropyl-2-methyl-1H-indene, FT-IR spectroscopy is invaluable for structural verification. The spectrum would exhibit characteristic absorption bands confirming the presence of its distinct structural components: the aromatic ring, the aliphatic isopropyl and methyl groups, and the C=C double bond of the five-membered ring. By comparing the obtained spectrum with known databases or theoretical calculations, researchers can confirm the identity and purity of the synthesized molecule. dynalenelabs.comresearchgate.net

Characteristic FT-IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (sp³) | Stretching | 3000 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Alkene C=C | Stretching | ~1620 |

| C-H Bend (Isopropyl) | Bending | ~1385 and ~1370 (doublet) |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful and widely used technique for determining the precise structure of organic compounds in solution. jchps.comazolifesciences.com It is based on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. azolifesciences.comlibretexts.org NMR provides detailed information about the chemical environment of each atom, the connectivity between atoms, and the stereochemistry of the molecule. core.ac.uk

For this compound, a combination of 1D (¹H and ¹³C) and 2D NMR experiments would provide unambiguous structural confirmation.

¹H NMR: Would show distinct signals for the protons on the aromatic ring, the five-membered ring, the methyl group, and the isopropyl group. The integration (area under the peak) of each signal would correspond to the number of protons, and the splitting pattern (multiplicity) would reveal the number of neighboring protons. libretexts.org

¹³C NMR: Would show a signal for each unique carbon atom in the molecule, providing a carbon count and information about their chemical environment (e.g., aromatic, aliphatic, olefinic). libretexts.org

2D NMR (e.g., COSY, HSQC): These techniques establish correlations between protons (COSY) or between protons and the carbons they are attached to (HSQC), allowing for the complete and definitive assignment of all signals and confirmation of the bonding framework. core.ac.uk

Predicted ¹H NMR Chemical Shifts for this compound:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic | ~7.0 - 7.5 | Multiplet | 3H |

| Olefinic (C=CH) | ~6.5 - 6.8 | Singlet/Multiplet | 1H |

| Allylic (CH₂) | ~3.3 | Singlet | 2H |

| Isopropyl (CH) | ~3.0 | Septet | 1H |

| Methyl (on ring) | ~2.1 | Singlet | 3H |

| Isopropyl (CH₃) | ~1.2 | Doublet | 6H |

Crystallographic Analysis of Indene Derivatives and Metal Complexes

While NMR provides the structure in solution, crystallographic techniques reveal the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the molecular and crystal structure of a compound. nih.govexcillum.com This non-destructive technique involves passing X-rays through a single, well-ordered crystal. carleton.edu The X-rays are diffracted by the electrons in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, scientists can generate a three-dimensional electron density map of the molecule, from which the exact positions of all atoms can be determined. fzu.cz

For a derivative of this compound that can be crystallized, SCXRD provides definitive proof of its structure. It yields highly accurate data on bond lengths, bond angles, and torsional angles. carleton.edu Furthermore, it reveals how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions like van der Waals forces or hydrogen bonding. This information is crucial for understanding the physical properties of the material and for applications in materials science and pharmaceutical development. excillum.comfzu.cz

Typical Data Obtained from a Single-Crystal X-ray Diffraction Experiment:

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a=10.2 Å, b=8.5 Å, c=15.1 Å, β=95.2° |

| Bond Lengths | The precise distance between two bonded atoms. | C-C: 1.54 Å; C=C: 1.34 Å |

| Bond Angles | The angle formed by three connected atoms. | C-C-C: 109.5° |

| R-factor | An indicator of the agreement between the calculated and observed diffraction data. | < 5% |

Chromatographic Techniques for Purity and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.govjournalagent.com The principle involves a mobile phase carrying the mixture through a stationary phase, with separation occurring based on differential partitioning of the components between the two phases. journalagent.com

For indene derivatives, chromatographic methods are essential for both analysis and purification. The synthesis of a specific isomer like this compound may result in a mixture containing other positional isomers or impurities. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose. nih.gov Depending on the properties of the isomers, either normal-phase (polar stationary phase, non-polar mobile phase) or reversed-phase (non-polar stationary phase, polar mobile phase) HPLC can be employed to achieve separation. chromforum.org The high efficiency of HPLC allows for the isolation of the desired compound in high purity, which is critical for subsequent spectroscopic analysis or other applications. nih.gov Gas chromatography (GC) is another highly effective technique for separating volatile compounds like indene derivatives. journalagent.com

Illustrative HPLC Separation of Indene Isomers:

| Compound | Retention Time (min) | Separation Principle |

|---|---|---|

| This compound | 12.5 | Differential partitioning based on polarity and interaction with the stationary phase. |

| 7-Isopropyl-2-methyl-1H-indene | 11.8 | Positional isomers often exhibit slightly different polarities, enabling separation. |

| Starting Materials/Byproducts | < 10.0 | Impurities with significantly different properties will elute much earlier or later. |

Applications in Advanced Materials Science

Indene (B144670) Derivatives in Optoelectronic Materials

There is no available research data on the use of 4-Isopropyl-2-methyl-1H-indene in optoelectronic materials. Consequently, its potential applications in photovoltaic solar cells, as an electron-transporting material, or in fluorescent materials have not been investigated.

Photovoltaic Solar Cells

No studies have been found that explore the use of this compound as a donor or acceptor material, or in any other capacity within a photovoltaic solar cell architecture.

Electron-Transporting Materials

The electron-transporting properties of this compound have not been characterized, and there are no reports of its incorporation into electronic devices for this purpose.

Fluorescent Materials

An investigation into the fluorescent properties of this compound has not been documented in scientific literature. Its potential as a fluorophore or as a component in fluorescent materials is currently unknown.

Polymers incorporating Indene Moieties

While the polymerization of various indene derivatives is a known field of study, there is a specific absence of research detailing the synthesis or characterization of polymers that incorporate this compound moieties.

Synthesis and Characterization of Indene-Fullerene Adducts

No literature has been found describing the synthesis or characterization of fullerene adducts derived from this compound. The potential for this compound to undergo cycloaddition reactions with fullerenes has not been explored.

Utilization in Resins, Adhesives, and Coatings

There is no information available regarding the use of this compound as a monomer or additive in the formulation of resins, adhesives, or coatings. Its properties in these applications remain uninvestigated.

Development of Ion-Exchange Resins from Indene

The development of ion-exchange resins from indene and its derivatives represents a specialized area within materials science, leveraging the reactivity of the indene structure to create functional polymers. While specific research on the use of this compound in this application is not extensively documented in publicly available literature, the chemical principles governing the synthesis of ion-exchange resins from similar hydrocarbon monomers provide a clear framework for its potential application. The process generally involves two key stages: polymerization of the monomer to form a stable polymer backbone, followed by the introduction of functional groups that impart ion-exchange properties.

The polymerization of indene and its derivatives can be achieved through methods such as cationic polymerization. wikipedia.orglibretexts.org Monomers like this compound, which are alkenes with electron-donating alkyl substituents, are suitable candidates for this type of polymerization. wikipedia.org The presence of these alkyl groups can stabilize the cationic intermediate formed during the reaction, facilitating the chain growth process. libretexts.orgyoutube.com The polymerization process would result in a polymer, poly(this compound), which serves as the inert matrix for the ion-exchange resin.

Following polymerization, the polymer backbone undergoes a functionalization step to introduce ion-exchange capabilities. For the creation of cation-exchange resins, sulfonation is a common and effective method. google.com This process involves treating the polymer with a sulfonating agent, such as sulfuric acid, to introduce sulfonic acid (-SO₃H) groups onto the aromatic rings of the indene units. These sulfonic acid groups are strong acids and are responsible for the cation-exchange properties of the resin. The hydrogen ion of the sulfonic acid group can be exchanged with other cations present in a surrounding solution.

Anion-exchange resins can also be synthesized from a polyindene backbone. This typically involves a two-step functionalization process starting with chloromethylation of the polymer, followed by amination to introduce quaternary ammonium (B1175870) groups. epo.org These positively charged functional groups are responsible for the anion-exchange properties of the resin.

Detailed Research Findings

Research into ion-exchange resins derived from indene has primarily been disclosed in the patent literature. One such patent describes the preparation of a cation-exchange resin through the sulfonation of beads of a copolymer. google.com In this process, the polymer beads were treated with 94% sulfuric acid at temperatures ranging from 100-120°C for 24 hours. google.com To maintain the concentration of the acid during the reaction, 104% sulfuric acid was added. google.com After the sulfonation was complete, the excess acid was removed, and the beads were washed. The resulting cation-exchange resin was found to have an exchange capacity of 2.1 equivalents per liter. google.com This finding demonstrates the viability of using a polyindene-based matrix to create functional ion-exchange materials.

The synthesis of anion-exchange resins from similar polymer backbones is also a well-established process. epo.org This involves the introduction of fixed positive charges into the polymer matrix, which can then exchange anions with the surrounding medium. The versatility of the polyindene structure allows for various chemical modifications, making it a potentially suitable platform for a range of ion-exchange applications.

Data on a Sulfonated Indene-Based Resin

The following table provides data for a cation-exchange resin prepared from a monovinyl aryl copolymer, as described in the patent literature. It is important to note that this data is for a related indene-based polymer and not specifically for a resin derived from this compound, for which specific data is not available in the reviewed sources.

| Property | Value |

| Resin Type | Cation Exchange Resin |

| Polymer Matrix | Copolymer of a monovinyl aryl compound |

| Functional Group | Sulfonic Acid (-SO₃H) |

| Ion Exchange Capacity | 2.1 equivalents/liter |

| Sulfonation Conditions | 94% H₂SO₄ at 100-120°C for 24 hours |

Source: U.S. Patent 3,122,514 google.com

Astrochemical Significance and Interstellar Chemistry

Detection of Indene (B144670) in the Interstellar Medium (e.g., Taurus Molecular Cloud)

Indene has been identified in the gas phase of the Taurus Molecular Cloud 1 (TMC-1), a cold, dark molecular cloud located approximately 440 light-years from Earth. leidenuniv.nlsci.news This detection represents a significant milestone as it is the first pure hydrocarbon PAH to be found in such an environment. leidenuniv.nl The discovery was made through radio astronomical observations, specifically by identifying the rotational emission lines of the molecule. researchgate.net

The abundance of indene in TMC-1 has been found to be surprisingly high, with a derived column density in the range of (1-2) x 10¹³ cm⁻². researchgate.netarxiv.org This makes indene one of the most abundant organic rings detected in TMC-1 to date, only about five times less abundant than the ubiquitous cyclic hydrocarbon c-C₃H₂. researchgate.netresearchgate.netarxiv.org The observed abundance is several orders of magnitude greater than what current astrochemical models predict, suggesting that the formation pathways for such molecules in cold interstellar environments are not yet fully understood. leidenuniv.nlresearchgate.net The detection of indene, along with other cyclic molecules like cyclopentadiene, indicates a rich and active hydrocarbon chemistry in cold dark clouds, likely involving in situ, bottom-up synthesis of aromatic rings. researchgate.netarxiv.org

Detection of Indene in the Taurus Molecular Cloud (TMC-1)

| Parameter | Value | Significance |

|---|---|---|

| Location | Taurus Molecular Cloud 1 (TMC-1) | A cold, dark, and quiescent environment ideal for studying early stages of star and planet formation. |

| Detection Method | Radio astronomy (rotational spectroscopy) | Provides unambiguous identification of molecules in the gas phase of the ISM. |

| Column Density | (1-2) x 10¹³ cm⁻² | Indicates a surprisingly high abundance for a molecule of its complexity in a cold cloud. researchgate.netarxiv.org |

| Comparison | Only ~5 times less abundant than c-C₃H₂ | Highlights its significant presence relative to other known cyclic molecules in TMC-1. researchgate.netresearchgate.netarxiv.org |

Proposed Formation Mechanisms of Indene in Astrophysical Environments

The high abundance of indene in cold molecular clouds challenges traditional high-temperature formation pathways for PAHs. nih.gov Several low-temperature gas-phase reactions have been proposed to explain its presence.

One of the key proposed formation routes for indene involves the reaction of the phenyl radical (C₆H₅) with C₃H₄ isomers, namely allene (B1206475) and propyne (B1212725). acs.orgresearchgate.netuoa.gr Theoretical studies have shown that the reaction of phenyl radicals with propyne provides a low-energy pathway to form indene. researchgate.net This reaction is considered a plausible direct formation route for a PAH containing a five-membered ring from an aromatic radical and an unsaturated hydrocarbon. researchgate.net While these reactions are significant in combustion chemistry, their efficiency at the extremely low temperatures of molecular clouds is a subject of ongoing research. acs.orgresearchgate.net Some studies suggest that the reactions of the phenyl radical with allene and propyne are hindered by entrance barriers, making them more likely to occur at elevated temperatures rather than in cold molecular clouds like TMC-1. acs.orguoa.gr However, under low-pressure conditions, these reactions can directly produce indene. acs.org

Another potential formation mechanism for indene is the reaction of ortho-benzyne (o-C₆H₄) with the resonance-stabilized allyl radical (C₃H₅). aanda.org Ortho-benzyne is a highly reactive intermediate that has also been detected in TMC-1. sci.news The reaction between ortho-benzyne and the allyl radical is a plausible pathway for the formation of indene in the interstellar medium. aanda.org

In addition to these pathways, recent experimental and computational studies have revealed a barrierless bimolecular reaction involving the methylidyne radical (CH) and styrene (B11656) (C₆H₅C₂H₃) that can form indene even at temperatures as low as 10 K. nih.govresearchgate.net This "methylidyne addition–cyclization–aromatization" (MACA) mechanism presents a viable low-temperature pathway for the synthesis of indene in cold interstellar environments. nih.govresearchgate.net

Stability of Indene in Interstellar Ice Mantles and Gas-Phase

The survival of indene in the harsh interstellar environment is crucial for its observed abundance. Its stability is influenced by energetic processing from ultraviolet photons and cosmic rays, both in the gas phase and when frozen onto dust grains in ice mantles.

Given the low temperatures in dense clouds, it is likely that indene is present in the ice mantles of dust grains. aanda.orgcsic.essemanticscholar.org The stability of indene against energetic processing by vacuum ultraviolet (VUV) photons and cosmic rays has been studied in laboratory experiments. aanda.orgcsic.essemanticscholar.org These studies show that indene can be destroyed by this processing, and its destruction rate is enhanced when it is diluted in water ice. aanda.orgcsic.essemanticscholar.orgaanda.org Despite this, it is estimated that indene can survive for more than 10⁷ years in the ice mantles within the dense, shielded interiors of molecular clouds. aanda.orgcsic.esaanda.org However, in the diffuse regions at the edges of these clouds, the intense VUV field would lead to its destruction within a few hundred years. aanda.orgcsic.esaanda.org The main products of the energetic processing of indene in water-ice mixtures have been identified as ketones and alcohols. aanda.orgcsic.essemanticscholar.org

Estimated Survival Times of Indene in Interstellar Environments

| Environment | Estimated Survival Time | Primary Destruction Mechanism |

|---|---|---|

| Dense Molecular Cloud (Ice Mantles) | > 10⁷ years | Processing by cosmic rays and internal VUV photons. aanda.orgcsic.esaanda.org |

| Diffuse Cloud Edge (Ice Mantles) | A few hundred years | Intense external VUV radiation field. aanda.orgcsic.esaanda.org |

In the gas phase, a major destruction pathway for PAHs in molecular clouds is through ionizing collisions with atomic cations. aps.orgarxiv.org The resulting energized PAH cations can then dissociate. However, recent studies on the indene cation (C₉H₈⁺) and the indenyl cation (C₉H₇⁺) have shown that radiative cooling can be a highly efficient stabilization mechanism. aps.orgarxiv.orgaip.orgnih.govaip.org

The indenyl cation, which has a closed-shell electronic structure, can efficiently cool through a combination of recurrent fluorescence (RF) and infrared (IR) emission. aps.orgarxiv.org This radiative cooling is so effective that even when the cation is formed with vibrational energy well above its dissociation threshold, it is more likely to cool down than to break apart. aps.orgarxiv.org The indene cation also cools primarily through IR photon emission. aip.org This radiative stabilization effectively counteracts one of the main destruction channels included in astrochemical models, which helps to explain the high observed abundance of neutral indene. aip.orgnih.govaip.org

Role of Indene in Polycyclic Aromatic Hydrocarbon (PAH) Formation

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic molecules composed of fused aromatic rings that are considered key components in the evolution of prebiotic molecules in interstellar space. uoa.gr They are believed to account for up to 20% of the cosmic carbon budget and are linked to the unidentified infrared (UIR) emission bands observed in many celestial objects. uoa.gr Within this important class of molecules, indene (C9H8) represents a prototypical PAH that features a five-membered ring fused to a six-membered benzene (B151609) ring. nih.gov This structural motif is of fundamental importance as it serves as a molecular building block for non-planar PAHs and, eventually, three-dimensional structures like fullerenes (e.g., C60, C70). nih.gov The inclusion of five-membered rings disrupts the planarity of larger PAHs, inducing curvature that can lead to the formation of cage-like molecules. mdpi.com

The recent and unambiguous detection of indene in the Taurus Molecular Cloud-1 (TMC-1), a cold dark cloud, has challenged and reshaped the understanding of PAH formation in the interstellar medium (ISM). nih.govleidenuniv.nlarxiv.orgsci.news Previously, it was thought that the high temperatures found in the circumstellar envelopes of carbon-rich stars were necessary for PAH synthesis. leidenuniv.nl However, the discovery of indene and other cyclic molecules in the cold (around 10 K), UV-shielded environment of TMC-1 points to efficient, low-temperature, in situ formation pathways. nih.govleidenuniv.nl The observed high abundance of indene in TMC-1 was several orders of magnitude greater than predictions from existing astrochemical models, indicating that crucial formation routes were missing from these models. leidenuniv.nlarxiv.org

Detailed Research Findings on Formation Mechanisms

The formation of indene in interstellar environments is now understood to occur through multiple pathways, which are highly dependent on local conditions such as temperature. uoa.grnih.govacs.org

High-Temperature Pathways: In hot environments like the outflows of carbon-rich stars, indene formation is thought to proceed via radical-driven reactions. uoa.gracs.org These mechanisms often involve significant entrance barriers, making them unviable in cold molecular clouds. acs.org Key high-temperature reactions include:

The reaction of the phenyl radical (C6H5) with propyne (CH3CCH) and allene (H2CCCH2). nih.govnih.govacs.orgnih.gov

The reaction of the benzyl (B1604629) radical (C7H7) with acetylene (B1199291) (C2H2). nih.govnih.govacs.org

The reaction between the ortho-benzyne radical (C6H4) and the allyl radical (C3H5), which has been shown to produce indene cleanly and likely without a barrier. nih.govacs.orgleidenuniv.nl

Low-Temperature Pathways: The discovery of indene in TMC-1 necessitated mechanisms that could proceed at extremely low temperatures. Research has revealed a barrierless gas-phase reaction pathway, making it highly efficient in cold interstellar clouds. nih.gov

Methylidyne Addition–Cyclization–Aromatization (MACA): A crucial low-temperature route involves the reaction of the methylidyne radical (CH) with styrene (C6H5C2H3). nih.gov This reaction is barrierless, meaning it can proceed efficiently even at the 10 K temperature of molecular clouds. nih.gov The MACA mechanism transforms the vinyl side group of styrene into a fused five-membered ring, leading to the indene structure through extensive reorganization of the carbon skeleton. nih.gov

The confirmation of efficient low-temperature pathways marks a significant step toward a more complete understanding of interstellar carbon chemistry. It demonstrates how complex aromatic structures can be built up from smaller molecules ("bottom-up" synthesis) even in the coldest regions of space, providing the foundational materials for larger and more complex prebiotic molecules. nih.govpnas.org

Interactive Data Tables

Table 1: Proposed Formation Pathways for Indene in Astrochemical Environments

| Environment | Key Reactants | Proposed Mechanism | Notes |

|---|---|---|---|

| High-Temperature (e.g., Circumstellar Envelopes) | Phenyl radical (C₆H₅) + Allene/Propyne (C₃H₄) | Radical Addition-Cyclization | Proceeds at elevated temperatures; hindered by entrance barriers at low temperatures. nih.govacs.org |

| High-Temperature (e.g., Circumstellar Envelopes) | Benzyl radical (C₇H₇) + Acetylene (C₂H₂) | Radical Addition-Cyclization | Requires high energy to overcome reaction barriers. nih.govacs.org |

| High/Low-Temperature | o-Benzyne (C₆H₄) + Allyl radical (C₃H₅) | Radical-Radical Reaction | Found to be a "clean" reaction, likely barrierless, forming indene almost exclusively. acs.orgleidenuniv.nl |

| Low-Temperature (e.g., Cold Molecular Clouds) | Methylidyne radical (CH) + Styrene (C₆H₅C₂H₃) | Methylidyne Addition–Cyclization–Aromatization (MACA) | A barrierless reaction, efficient at temperatures as low as 10 K. nih.gov |

Table 2: Key Compounds in Indene-Related PAH Formation

| Compound Name | Chemical Formula | Role in Interstellar Chemistry |

|---|---|---|

| Indene | C₉H₈ | Prototypical PAH; precursor to non-planar PAHs and fullerenes. nih.govnih.gov |

| Phenyl radical | C₆H₅ | Key reactant in high-temperature indene synthesis. nih.govacs.org |

| Benzyl radical | C₇H₇ | Reactant in high-temperature indene formation pathways. nih.govacs.org |

| Methylidyne radical | CH | Simplest organic radical; key reactant in low-temperature indene synthesis. nih.gov |

| Styrene | C₆H₅C₂H₃ | Reactant with the methylidyne radical in the low-temperature MACA mechanism. nih.gov |

| Allene | C₃H₄ | Reactant in high-temperature indene formation. acs.orgnih.gov |

| Propyne (Methylacetylene) | C₃H₄ | Reactant in high-temperature indene formation. acs.orgnih.gov |

| Acetylene | C₂H₂ | Building block for aromatic rings. nih.govacs.org |

| o-Benzyne | C₆H₄ | Highly reactive intermediate in some indene formation pathways. nih.govacs.org |

| Allyl radical | C₃H₅ | A resonance-stabilized radical involved in barrierless indene formation. nih.govacs.org |

| Cyclopentadiene | C₅H₆ | A five-membered ring molecule also detected in TMC-1, linked to PAH chemistry. nih.govpnas.org |

| Corannulene | C₂₀H₁₀ | A non-planar, bowl-shaped PAH for which indene is a structural motif. nih.gov |

Current Research Trends and Future Directions in 4 Isopropyl 2 Methyl 1h Indene Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of substituted indenes, including 4-Isopropyl-2-methyl-1H-indene, is an area of active research, with a growing emphasis on sustainability and efficiency. Traditional methods for creating the indene (B144670) framework often rely on harsh conditions or multi-step processes. Current research is geared towards the development of more direct and environmentally benign synthetic pathways.

One promising approach involves transition-metal-catalyzed cyclization reactions. For instance, rhodium(I) catalysts have been shown to facilitate the reaction of 2-(chloromethyl)phenylboronic acid with specific alkynes to yield indene derivatives in high yields. organic-chemistry.org The regioselectivity of such reactions is often dependent on the steric nature of the alkyne's substituent, a factor that would be crucial in selectively synthesizing the 4-isopropyl-2-methyl isomer. organic-chemistry.org Another strategy employs iron(III) chloride as a catalyst for the reaction of N-benzylic sulfonamides with internal alkynes, which proceeds through the cleavage of a carbon-nitrogen bond to form the indene ring system with high regioselectivity. organic-chemistry.org

Furthermore, Brønsted acid-catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes presents a mild and efficient route to substituted indenes. organic-chemistry.org The development of one-pot syntheses is also a key trend. For example, a palladium-catalyzed divergent three-component reaction using norbornene derivatives has been established for creating phosphonate-containing indenes. researchgate.net These modern catalytic methods offer significant advantages over classical approaches by reducing waste, improving atom economy, and allowing for greater functional group tolerance, all of which are central tenets of green chemistry.

Future research will likely focus on utilizing earth-abundant metal catalysts and exploring photochemical or electrochemical methods to drive the synthesis, further enhancing the sustainability of producing this compound and its analogues.

Exploration of New Catalytic Applications

The indene scaffold is a cornerstone in the design of ligands for organometallic chemistry, and by extension, in catalysis. The indenyl ligand (the deprotonated form of indene) is a versatile component of many transition metal complexes used in polymerization and other organic transformations. While specific catalytic applications of this compound are not yet widely reported, the structural features of this compound suggest significant potential.

The isopropyl and methyl substituents on the indene ring can be used to fine-tune the steric and electronic properties of the corresponding indenyl ligand. This tuning is critical for controlling the activity and selectivity of a metal catalyst. For example, in metallocene catalysis for olefin polymerization, the substitution pattern on the cyclopentadienyl-type ligand (like indenyl) directly influences the properties of the resulting polymer.

Substituted indenes are precursors to important structural motifs found in biologically active molecules. wikipedia.org Therefore, developing catalytic systems that incorporate this compound could lead to novel synthetic routes for pharmaceuticals. For instance, derivatives of 1H-indene have been investigated as tubulin polymerization inhibitors for their potential anti-cancer and anti-angiogenic properties. nih.gov

Future work in this area will likely involve synthesizing novel transition metal complexes of 4-Isopropyl-2-methyl-1H-indenyl and screening them for activity in a wide range of catalytic reactions, including asymmetric hydrogenation, cross-coupling reactions, and C-H activation.

Advanced Computational Predictions and Experimental Verification

Computational chemistry has become an indispensable tool for predicting the properties and reactivity of molecules like this compound. Quantum chemical methods, such as Density Functional Theory (DFT), are employed to study the electronic structure, stability, and spectroscopic properties of indene derivatives. researchgate.net These calculations can provide insights into reaction mechanisms and help rationalize experimental observations.

For example, computational studies on the cyclization of enediynes and related systems have been successful in predicting reaction pathways and can be extended to design new synthetic routes for complex indenes. nih.gov In the context of drug discovery, molecular dynamics simulations and docking studies can predict how indene derivatives interact with biological targets, such as enzymes. researchgate.net This in silico screening can prioritize compounds for synthesis and biological testing, accelerating the drug discovery process. researchgate.net

The interplay between computational prediction and experimental verification is a powerful paradigm in modern chemical research. For instance, after computationally modeling the interaction of novel indene analogues with a target protein, these compounds can be synthesized and their biological activity can be tested in vitro and in vivo to validate the computational predictions. researchgate.net

Future directions in this field will involve the use of machine learning and artificial intelligence to analyze large datasets from both computational and experimental studies. This will enable the development of predictive models for the properties and activities of new indene derivatives, guiding the design of molecules with desired functions.

Expansion into Emerging Materials Science Fields

Indene derivatives are finding increasing application in the field of materials science, particularly in the development of organic electronics. The aromatic and planar nature of the indene core makes it an attractive building block for materials that can transport charge.

A significant area of research is the use of indene-fullerene adducts as electron-transporting materials in perovskite solar cells. acs.org These materials are synthesized through a Diels-Alder reaction between an indene derivative and fullerene (C60). acs.org The functional groups on the indene moiety can be modified to optimize the electronic properties and processability of the final material. acs.org Although research has not yet specifically reported on this compound for this application, its substituted structure offers a template for creating new C60 adducts with potentially enhanced performance in solar devices. acs.org

The ability of indene to undergo polymerization is also being exploited. wikipedia.org Indene can be used in the production of indene/coumarone thermoplastic resins, and the incorporation of substituted indenes like this compound could lead to polymers with tailored thermal and mechanical properties. wikipedia.org

The future of indenes in materials science is bright, with potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as components of advanced polymers and functional coatings. The synthesis of novel indene derivatives, including this compound, will be crucial for advancing these technologies.

Interdisciplinary Connections with Astrochemistry and Fundamental Chemical Physics

One of the most fascinating areas of current research involving the indene core structure is its connection to astrochemistry. Indene, as a polycyclic aromatic hydrocarbon (PAH), has been identified as a key molecule in the interstellar medium (ISM). nih.govchemistryworld.com PAHs are considered fundamental building blocks for more complex carbonaceous structures in space, and understanding their formation and chemistry is a central goal of astrochemistry. nih.gov

Recent studies have revealed low-temperature pathways for the formation of indene in cold molecular clouds, which challenges previous assumptions that these molecules only form in high-temperature environments like the envelopes of carbon-rich stars. nih.gov The detection of indene in the ISM has been facilitated by advancements in radio astronomy, and its infrared emission spectra are being modeled to aid in its identification using telescopes like the JWST. researchgate.net

The fundamental chemical physics of indene and its derivatives is also a subject of intense study. Research on the hydrogenation of indene at low temperatures has shown that quantum tunneling plays a significant role. wikipedia.orgarxiv.org This process of "superhydrogenation" is crucial for understanding the evolution of PAHs in the ISM. arxiv.org

While these studies focus on the parent indene molecule, they provide a fundamental framework for understanding the behavior of substituted indenes like this compound in extraterrestrial environments and in fundamental chemical reactions. The presence of alkyl substituents would likely influence the spectroscopic signatures and chemical reactivity of the indene core, making substituted indenes an important area for future astrochemical research.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 4-Isopropyl-2-methyl-1H-indene, and how can purity be optimized?

- Methodological Answer : A common approach involves Friedel-Crafts alkylation or condensation reactions using indene derivatives and isopropyl/methyl precursors. For purification, column chromatography with silica gel (eluting with hexane/ethyl acetate gradients) is recommended. Crystallization in ethanol or methanol can further enhance purity . When using H₂O₂ in ethanol for analogous indene derivatives, ensure stoichiometric control to avoid over-oxidation .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR are critical for confirming substituent positions (e.g., isopropyl and methyl groups). Compare chemical shifts to similar indene derivatives (e.g., 2-Methyl-4-(4-tert-butylphenyl)indene ).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Store in airtight containers away from heat/ignition sources (P210) .

- Use fume hoods and personal protective equipment (PPE) during synthesis.

- Follow disposal guidelines for aromatic hydrocarbons to prevent environmental contamination .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered isopropyl groups) be resolved during structure refinement?

- Methodological Answer : In SHELXL, apply restraints (e.g., DFIX, ISOR) to model disordered substituents. Use TWIN commands for twinned crystals. Validate results with R-factor convergence (<5%) and residual density maps . For comparative analysis, cross-reference with structurally similar compounds like 4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene .

Q. What strategies address discrepancies in reaction kinetics data for this compound derivatization?

- Methodological Answer :

- Perform kinetic studies under controlled conditions (temperature, solvent polarity).

- Use multivariate regression to identify outlier data points.

- Validate mechanisms (e.g., nucleophilic substitution vs. radical pathways) via isotopic labeling or computational modeling (DFT) .

Q. How can the biological activity of this compound derivatives be systematically evaluated?

- Methodological Answer :

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria.

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves.